molecular formula C28H34O2 B14561032 Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]- CAS No. 61907-78-6

Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]-

Cat. No.: B14561032
CAS No.: 61907-78-6
M. Wt: 402.6 g/mol
InChI Key: HLZUCTOCOXMGJJ-UHFFFAOYSA-N
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Description

Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]- is a complex organic compound characterized by its aromatic benzene ring structure substituted with ethoxyphenyl and methylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]- typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethoxyphenyl and methylethyl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂ gas, Pd/C catalyst, elevated pressure.

    Substitution: HNO₃/H₂SO₄ for nitration, SO₃/H₂SO₄ for sulfonation, Br₂/FeBr₃ for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while nitration produces nitro derivatives.

Scientific Research Applications

Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The ethoxyphenyl and methylethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]- is unique due to the presence of ethoxyphenyl groups, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

61907-78-6

Molecular Formula

C28H34O2

Molecular Weight

402.6 g/mol

IUPAC Name

1,3-bis[2-(4-ethoxyphenyl)propan-2-yl]benzene

InChI

InChI=1S/C28H34O2/c1-7-29-25-16-12-21(13-17-25)27(3,4)23-10-9-11-24(20-23)28(5,6)22-14-18-26(19-15-22)30-8-2/h9-20H,7-8H2,1-6H3

InChI Key

HLZUCTOCOXMGJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)OCC

Origin of Product

United States

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